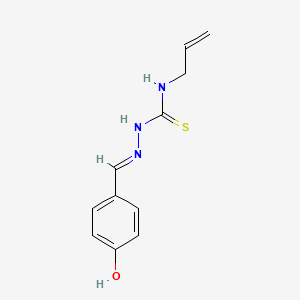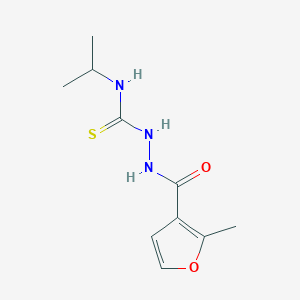
4-hydroxybenzaldehyde N-allylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxybenzaldehyde N-allylthiosemicarbazone (HBAT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. HBAT is a thiosemicarbazone derivative of salicylaldehyde, which is synthesized through a simple and efficient method.
Applications De Recherche Scientifique
4-hydroxybenzaldehyde N-allylthiosemicarbazone has been extensively studied for its potential applications in various fields, including medicine and biotechnology. One of the most promising applications of this compound is its use as a chelating agent for metal ions. This compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These metal complexes have been studied for their potential applications in cancer therapy, imaging, and drug delivery.
Mécanisme D'action
The mechanism of action of 4-hydroxybenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is believed to involve the formation of stable metal complexes that can interact with cellular components. The metal complexes of this compound have been shown to induce apoptosis in cancer cells by disrupting cellular functions and causing oxidative stress. Additionally, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its metal complexes. The copper complex of this compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. The nickel complex of this compound has been studied for its potential applications in imaging and drug delivery. The zinc complex of this compound has been shown to exhibit potent antioxidant activity, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-hydroxybenzaldehyde N-allylthiosemicarbazone is its ease of synthesis and high yield. Additionally, the metal complexes of this compound are stable and can be easily characterized using various analytical techniques. However, one of the limitations of this compound is its potential toxicity, which may limit its applications in vivo. Additionally, the metal complexes of this compound may exhibit different properties depending on the metal ion used, which may complicate its use in various applications.
Orientations Futures
There are several potential future directions for the study of 4-hydroxybenzaldehyde N-allylthiosemicarbazone. One of the most promising areas of research is the development of metal complexes of this compound for cancer therapy. Additionally, the potential applications of this compound in imaging and drug delivery should be further explored. Finally, the potential toxicity of this compound and its metal complexes should be thoroughly investigated to ensure its safe use in various applications.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicine and biotechnology. The synthesis of this compound is simple and efficient, and its metal complexes have been extensively studied for their potential applications in cancer therapy, imaging, and drug delivery. Despite its potential advantages, the potential toxicity of this compound and its metal complexes should be thoroughly investigated to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 4-hydroxybenzaldehyde N-allylthiosemicarbazone involves the reaction of 4-hydroxybenzaldehyde with allylthiosemicarbazide in ethanol under reflux conditions. The reaction is catalyzed by acetic acid, and the product is obtained through recrystallization from ethanol. The yield of the reaction is typically high, and the purity of the product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-7-12-11(16)14-13-8-9-3-5-10(15)6-4-9/h2-6,8,15H,1,7H2,(H2,12,14,16)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLURLFFMJZNEN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6022953.png)
![7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022963.png)

![N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6022973.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022983.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6022992.png)


![N-cyclopropyl-1-(2-methylbenzyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023017.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6023023.png)
![N'-(4-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6023028.png)
![4-[2-(4-chlorophenoxy)propanoyl]morpholine](/img/structure/B6023043.png)
![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B6023049.png)